(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid
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Overview
Description
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazole ring, which is known for its stability and ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the amino acid backbone. One common method involves the cyclization of amido-nitriles to form the tetrazole ring . This reaction can be catalyzed by nickel under mild conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the amino acid backbone.
Substitution: The compound can participate in substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced tetrazole rings.
Scientific Research Applications
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.
Industry: Its stability and reactivity can be leveraged in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids with tetrazole rings, such as:
- (2S)-2-amino-2-[4-(1H-tetrazol-5-yl)phenyl]propanoic acid
- (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]butanoic acid
Uniqueness
The uniqueness of (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid lies in its specific structure, which combines the properties of amino acids and tetrazoles. This combination allows for unique reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H11N5O2 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15)/t10-/m0/s1 |
InChI Key |
OZBFBAYESADVDX-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |
Origin of Product |
United States |
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